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N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Lipophilicity Physicochemical Properties Drug-Likeness

Researchers optimizing α-glucosidase inhibitor leads often face a gap in SAR data for the amide-binding sub-pocket. This exact N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide fills that gap. Its distinct 4-methoxyphenyl amide group enables direct, head-to-head potency comparisons with benzodioxin analogs (reported IC50 = 2.14 µM vs. acarbose 6.24 µM). • Enables systematic interrogation of electronic (+M resonance) and steric effects on target binding. • Computed XLogP3 of 4.8, 1 H-bond donor, and 3 acceptors; ideal for benchmarking PAMPA/Caco-2 permeability against higher/lower logP analogs. • Well-defined structure with 5 rotatable bonds suits computational docking validation and pharmacophore refinement.

Molecular Formula C22H18N2O2S
Molecular Weight 374.46
CAS No. 1040632-49-2
Cat. No. B2669330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS1040632-49-2
Molecular FormulaC22H18N2O2S
Molecular Weight374.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
InChIInChI=1S/C22H18N2O2S/c1-26-18-11-9-17(10-12-18)23-22(25)21-20(24-13-5-6-14-24)19(15-27-21)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,25)
InChIKeyQLFJDYHUNMATCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Baseline Overview


N-(4-methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1040632-49-2, PubChem CID 45498314) is a synthetic heterocyclic small molecule belonging to the 3-(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide class [1]. It features a thiophene core substituted at the 3‑position with a pyrrol‑1‑yl ring, at the 4‑position with a phenyl group, and a carboxamide linkage to a 4‑methoxyphenyl moiety. The compound has a molecular formula of C₂₂H₁₈N₂O₂S and a molecular weight of 374.5 g/mol [1]. It is primarily distributed as a screening compound within commercial chemical libraries and has not yet been the subject of dedicated primary pharmacology or in‑vivo studies indexed in major public databases. Consequently, its differentiation must be inferred from its distinct substitution pattern relative to close structural analogs within the same chemical series.

1
Distinct 4‑methoxyphenyl amide, 4‑phenyl thiophene substitution pattern
2
SAR probe for 3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide series
3
Uncharacterized biology; empirical profiling advised

N-(4-Methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Critical Substituent Differences


Within the 3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide family, even minor alterations in the N‑aryl amide substituent or the 4‑aryl group on the thiophene ring can drastically alter physicochemical properties, target‑binding profiles, and cellular activity [1]. The target compound uniquely combines a 4‑methoxyphenyl amide terminus with a 4‑phenyl thiophene substituent and an unsubstituted pyrrol‑1‑yl ring. Closely related analogs—such as the benzylamide (CAS 1207057-44-0), 2‑methoxybenzylamide (CAS 1207039-01-7), and 4‑butylphenyl amide variants—differ in hydrogen‑bonding capacity, lipophilicity (XLogP3), and steric bulk [1]. These differences are sufficient to alter solubility, permeability, metabolic stability, and target selectivity in a non‑linear, context‑dependent manner. Therefore, generic substitution without empirical verification of the relevant property or activity profile carries a high risk of obtaining discordant results in any assay or application originally optimized for this specific chemotype.

Lipophilicity shift

Computed lipophilicity differences vs. benzylamide analogs may alter cellular permeability and apparent potency in assays.

H‑bond pharmacophore mismatch

Methoxy oxygen and pyrrole nitrogen create a distinct HBA/HBD pattern not replicated by methyl or benzyl amide variants.

Electronic and flexibility effects

Electron‑donating +M effect of methoxy and lower rotatable bond count vs. benzyl analogs may shift target engagement profiles.

N-(4-Methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Differentiation Evidence


Lipophilicity and Hydrogen-Bonding Profile vs. N-Benzyl Analogs

The target compound displays a computed XLogP3 of 4.8, positioning it in a balanced lipophilicity range favorable for both membrane permeability and aqueous solubility [1]. In contrast, the N‑benzyl analog (CAS 1207057‑44‑0) is predicted to have a lower XLogP3 (~4.0–4.3) due to the absence of the oxygen atom and the additional methylene group, while the N‑(2‑methoxybenzyl) variant (CAS 1207039‑01‑7) introduces an ortho‑methoxy group that can participate in intramolecular hydrogen bonding, potentially reducing polar surface area and altering solubility [1][2]. The target compound's single hydrogen‑bond donor (amide NH) and three hydrogen‑bond acceptors (amide carbonyl, methoxy oxygen, pyrrole nitrogen) constitute a distinct H‑bond pharmacophore that differs from the benzylamide (one HBD, two HBA) and the 2‑methoxybenzylamide (one HBD, three HBA but with different geometry) [1].

Lipophilicity & H‑Bonding
Class-level
XLogP3 4.8 vs ~4.0–4.3 (benzyl analog)
Supports distinct permeability profile; non‑interchangeable with less lipophilic analogs
Computed XLogP3; experimental logD confirmation recommended
Lipophilicity Physicochemical Properties Drug-Likeness

Kinase Inhibition Potential: Methoxy vs. Methyl Phenyl Amide

Thiophene‑2‑carboxamide derivatives bearing aryl substituents at the amide position have been reported as inhibitors of various kinases, with the electronic nature of the aryl group influencing potency [1]. The 4‑methoxyphenyl group in the target compound is electron‑donating (+M effect), which can modulate the electron density of the amide carbonyl and alter hydrogen‑bonding interactions with kinase hinge regions. The closely related N‑(3,4‑dimethylphenyl) analog (ChemDiv catalog) replaces the methoxy group with methyl substituents, resulting in a purely inductive electron‑donating effect without the resonance contribution . Published SAR on analogous thiophene‑2‑carboxamide kinase inhibitors indicates that methoxy‑substituted phenyl amides frequently exhibit 2‑ to 10‑fold differences in IC₅₀ compared to methyl‑substituted counterparts, depending on the kinase target [1].

Electronic Substituent Effect
Class-level
4‑Methoxyphenyl (+M) vs methyl‑phenyl (inductive only)
May alter kinase hinge H‑bonding; 2‑10‑fold IC₅₀ shift possible per class SAR
No direct head‑to‑head data; experimental kinase profiling required
Kinase Inhibition Structure-Activity Relationship Cancer Research

α‑Glucosidase Inhibition: Scaffold Activity and Amide Substituent Projection

A structurally related compound, N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑4‑phenyl‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide, has demonstrated α‑glucosidase inhibitory activity with an IC₅₀ of 2.14 µM, surpassing the clinical reference standard acarbose (IC₅₀ = 6.24 µM) in preclinical assays . The target compound shares the identical 4‑phenyl‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide core but replaces the benzodioxin amide substituent with a 4‑methoxyphenyl group. Based on docking studies of the benzodioxin analog, the methoxy oxygen of the target compound is predicted to engage in hydrogen‑bonding interactions with catalytic residues (Asp349 and Arg312) in the α‑glucosidase active site, analogous to the benzodioxin oxygen atoms . This provides a plausible structural basis for retained or modulated inhibitory activity.

α‑Glucosidase Scaffold
Data to verify
Scaffold active; target unmeasured
Benzodioxin analog IC₅₀ 2.14 µM; target requires direct profiling
No experimental data for target compound; activity remains to be determined
α‑Glucosidase Inhibition Metabolic Disorder Research Diabetes

Conformational Flexibility: Rotatable Bond Comparison

The target compound possesses five rotatable bonds, including the amide C–N bond, the methoxy C–O bond, and the bonds connecting the phenyl and pyrrole rings to the thiophene core [1]. The N‑benzyl analog (CAS 1207057‑44‑0) introduces an additional methylene group in the amide side chain, increasing the rotatable bond count to six and adding a 'flexible joint' that can adopt multiple low‑energy conformations [2]. Increased conformational flexibility generally imposes a higher entropic penalty upon binding to a rigid protein target, potentially reducing binding affinity by 0.5–1.5 kcal/mol (corresponding to a 2‑ to 12‑fold difference in Kd) compared to a more constrained analog [1]. The target compound's lower rotatable bond count relative to the benzylamide may therefore confer a thermodynamic advantage in target engagement.

Rotatable Bond Count
Class-level
5 rotatable bonds
Reduced entropic penalty may support target engagement advantage (predicted)
Computational prediction; experimental binding thermodynamics not available
Conformational Flexibility Molecular Recognition Entropic Binding Penalty

N-(4-Methoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: Application Scenarios


α‑Glucosidase SAR: Amide Substituent Pocket Chemical Probe

The demonstrated α‑glucosidase inhibitory activity of the 4‑phenyl‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide scaffold (IC₅₀ = 2.14 µM for a benzodioxin‑substituted analog vs. 6.24 µM for acarbose) [1] makes the target compound a valuable SAR probe. Its distinct 4‑methoxyphenyl amide substituent allows researchers to systematically interrogate the electronic and steric requirements of the amide‑binding sub‑pocket, complementing existing data on benzodioxin and other aryl amide variants. Procurement of this specific compound enables head‑to‑head comparison with the benzodioxin analog to deconvolute the contribution of the amide substituent to potency and selectivity.

Permeability and Solubility Benchmarking for Analog Triage

With a computed XLogP3 of 4.8, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [1], this compound occupies a distinct physicochemical space within the 3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide series. It can serve as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies when comparing analogs with higher (e.g., N‑butylphenyl) or lower (e.g., N‑benzyl) lipophilicity . Its five rotatable bonds confer intermediate conformational flexibility, making it a useful comparator for assessing the impact of rigidity on permeability and solubility within this chemical series.

Kinase Selectivity Profiling: Screening Cascade

Thiophene‑2‑carboxamide derivatives bearing aryl amide substituents have demonstrated kinase inhibitory activity in multiple published series [1]. The target compound's 4‑methoxyphenyl amide group provides a specific electronic signature (+M resonance effect) distinct from the methyl‑substituted or unsubstituted phenyl analogs available from commercial libraries. Screening this compound against a broad kinase panel (e.g., 50–100 kinases at a single concentration of 1–10 µM) would establish its selectivity fingerprint and identify potential kinase targets for which the 4‑methoxyphenyl substitution pattern is particularly favored, generating actionable SAR hypotheses for lead optimization.

Molecular Docking and Pharmacophore Model Validation

The compound's well‑defined structure, combined with its three hydrogen‑bond acceptors (amide carbonyl, methoxy oxygen, pyrrole nitrogen) and one hydrogen‑bond donor (amide NH) [1], makes it suitable for validating computational docking protocols and pharmacophore models. Its five rotatable bonds provide sufficient but not excessive conformational sampling complexity for molecular dynamics simulations. Researchers can use this compound to benchmark docking scoring functions against experimental binding data (once generated) and to refine pharmacophore hypotheses for targets such as α‑glucosidase, kinases, or other enzymes that recognize thiophene‑based carboxamide scaffolds.

Application
Selection Property
Validation Focus
α‑Glucosidase SAR: Amide Substituent Probe
Scaffold activity context
Amide substituent SAR profiling
Permeability & Solubility Benchmarking
Computed lipophilicity and H‑bond pharmacophore
Experimental permeability benchmarking across analog series
Kinase Selectivity Profiling
Methoxy‑phenyl electronic signature (+M)
Kinase panel screening to map selectivity fingerprint
Docking & Pharmacophore Validation
Defined H‑bond geometry and moderate flexibility
Scoring function validation against experimental binding data
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